molecular formula C7H5BrN2O B8218582 6-Bromopyrazolo[1,5-a]pyridin-4-ol

6-Bromopyrazolo[1,5-a]pyridin-4-ol

Cat. No.: B8218582
M. Wt: 213.03 g/mol
InChI Key: ZXFBBQJGPRZCHS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyridin-4-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromopyrazolo[1,5-a]pyridin-4-ol include:

Uniqueness

This compound is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-7(11)6-1-2-9-10(6)4-5/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFBBQJGPRZCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-bromo-4-methoxypyrazolo[1,5-a]pyridine (1.50 g, 6.61 mmol) was suspended in HBr (15 ml, 133 mmol). The reaction mixture was heated in the Biotage Initiator Series microwave for 80 minutes at 150° C. The reaction mixture was added dropwise via pipette to a mixture of NaOH (5.29 g, 132 mmol) in 50 mL of water and ice. The mixture was diluted in ethyl acetate, washed with saturated aqueous sodium bicarbonate and brine then dried over sodium sulfate, filtered and concentrated to give 6-bromopyrazolo[1,5-a]pyridin-4-ol.
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